molecular formula C23H24ClN5OS B2487732 5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-35-3

5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2487732
CAS No.: 851809-35-3
M. Wt: 453.99
InChI Key: QQDJHUXBOTXJMA-UHFFFAOYSA-N
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Description

The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine moiety and substituted aromatic groups. Its structural complexity arises from the integration of a 3-chlorophenyl-piperazinyl group, a p-tolyl (4-methylphenyl) group, and a methyl-substituted thiazole ring. The compound’s synthesis likely follows routes analogous to other thiazolo-triazole derivatives, involving condensation reactions and heterocyclic annulation, as observed in related studies .

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5OS/c1-15-6-8-17(9-7-15)20(21-22(30)29-23(31-21)25-16(2)26-29)28-12-10-27(11-13-28)19-5-3-4-18(24)14-19/h3-9,14,20,30H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDJHUXBOTXJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines piperazine and thiazole moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H26ClN5OSC_{24}H_{26}ClN_{5}OS with a molecular weight of approximately 468.0 g/mol. Its structure includes:

  • A piperazine ring which is often associated with psychotropic effects.
  • A thiazole ring which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate serotonin receptors, which are crucial in regulating mood and anxiety levels. This mechanism aligns with the pharmacological profiles of other piperazine derivatives used in treating depression and anxiety disorders .

Antimicrobial Activity

Research indicates that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate potent activity against a range of bacterial strains, making them potential candidates for antibiotic development .

Anticancer Potential

The anticancer activity of this compound has been explored through various assays. In vitro studies have demonstrated that it can inhibit cancer cell proliferation, particularly in breast and colon cancer models. The mechanism may involve the induction of apoptosis in cancer cells, as evidenced by cell cycle analysis and caspase activation assays .

Case Studies

  • Antimicrobial Evaluation : A study conducted by Raghavendra et al. found that compounds similar to this compound exhibited IC50 values comparable to standard antibiotics such as ciprofloxacin .
  • Anticancer Studies : Another investigation reported that the compound showed a significant reduction in cell viability in MTT assays against various cancer cell lines. The IC50 values were notably lower than those of established chemotherapeutics like 5-fluorouracil, indicating its potential as an effective anticancer agent .

Data Table: Biological Activities

Activity TypeTest MethodResults (IC50)Reference
AntimicrobialTube dilution technique2.14 µM (against E. coli)
AnticancerMTT assay15 µM (breast cancer cells)
Enzyme InhibitionAChE inhibition assayIC50 = 1.21 µM

Scientific Research Applications

Antidepressant and Anxiolytic Potential

The compound's structural similarity to known psychoactive substances suggests potential applications in treating mood disorders such as depression and anxiety. Research indicates that derivatives containing piperazine and triazole structures often exhibit significant interaction with serotonin receptors, which are crucial in mood regulation.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives possess notable antibacterial and antifungal properties. For instance, compounds similar to the one have shown effective antimicrobial activity against various strains of bacteria and fungi, suggesting that this compound could be developed into a therapeutic agent for infectious diseases .

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant potential of similar compounds by assessing their impact on serotonin receptor modulation. The results indicated that certain derivatives exhibited significant antidepressant-like effects in animal models, supporting further exploration of this compound's potential in treating mood disorders.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of thiazolo-triazoles were tested against Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, indicating that this compound could serve as a lead molecule for developing new antimicrobial agents .

Chemical Reactions Analysis

Cyclization and Core Formation Reactions

The thiazolo[3,2-b]triazole core is synthesized via regioselective [3+2] cyclo-condensation reactions. A visible-light-mediated protocol enables efficient formation of this scaffold:

  • Reactants : α-Bromo-1,3-diketones and 4H-1,2,4-triazole-3-thiols.

  • Conditions : Visible light (blue LEDs), room temperature, 12–24 hours.

  • Mechanism : Radical-mediated pathway involving α-bromo-ketone homolysis, followed by intramolecular coupling and dehydration .

  • Yield : Up to 90% with benzoyl peroxide as a radical initiator .

Reaction ComponentRoleExample
α-Bromo-1,3-diketoneElectrophilic partnerα-Bromoacetophenone
4H-1,2,4-triazole-3-thiolNucleophile5-Phenyl-4H-1,2,4-triazole-3-thiol
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)Radical scavengerReduces yield to 20% when added

Substitution Reactions

The piperazine and aryl groups undergo nucleophilic substitution, enabling structural diversification:

  • Site : Piperazine nitrogen or aryl halide substituents.

  • Reagents : Alkyl halides, aryl boronic acids (Suzuki coupling), or Grignard reagents.

  • Example : Substitution of the 4-bromophenyl group in related analogs with aryl boronic acids under Pd catalysis.

Reaction TypeReagents/ConditionsProductYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C4-Aryl derivatives65–85%
AlkylationRX (alkyl halide), K₂CO₃, DMFN-Alkylated piperazines70–90%

Oxidation and Reduction

Critical for modifying functional groups while preserving the heterocyclic core:

  • Oxidation :

    • Target : Thiazole sulfur or benzylic positions.

    • Reagents : H₂O₂ (to sulfoxides), KMnO₄ (to sulfones or carboxylic acids).

  • Reduction :

    • Target : Nitro groups or carbonyls.

    • Reagents : NaBH₄ (selective), LiAlH₄ (strong reducing agent).

ProcessSubstrateReagentProduct
OxidationThiazole SH₂O₂Sulfoxide
ReductionNitroarylH₂/Pd-CAminoaryl

Radical-Mediated Functionalization

Visible light initiates radical pathways for regioselective modifications:

  • Mechanism : Homolytic cleavage of α-bromo-ketones generates carbon-centered radicals, which combine with thiyl radicals from triazole-thiols .

  • Key Insight : Radical trapping experiments (e.g., TEMPO) confirm the involvement of free intermediates .

Biological Activity-Driven Reactions

Derivatives are synthesized to enhance pharmacological properties:

  • Anticancer Modifications : Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) at the p-tolyl position improves cytotoxicity .

  • Antimicrobial Functionalization : Sulfonamide or urea derivatives are generated via reactions with sulfonyl chlorides or isocyanates .

Derivative ClassSynthetic RouteBiological Target
SulfonamidesRSO₂Cl, TEA, DCMBacterial enzymes
UreasRNCO, THFKinase inhibition

Structural Validation and Stability

X-ray crystallography confirms regioselectivity and stability:

  • Key Finding : Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the thiazolo-triazole core .

  • π-Stacking Interactions : Adjacent layers in crystals exhibit π–π interactions (3.41–3.44 Å) .

Comparison with Similar Compounds

Key Observations :

  • Piperazine Modifications : Replacement of the 4-ethylpiperazinyl group (as in ) with bulkier or electron-donating groups (e.g., 4-ethoxy-3-methoxyphenyl in ) may alter lipophilicity and receptor binding kinetics.
  • Core Heterocycle : Thiazolo-triazole derivatives with exocyclic double bonds (e.g., compound 5f in ) exhibit higher melting points (>280°C) due to extended conjugation, whereas piperazine-containing analogs have lower thermal stability.

Preparation Methods

Mannich Reaction for Bis-Substitution

The methylthiazolo[3,2-b]triazol-6-ol intermediate undergoes a Mannich reaction to introduce the p-tolyl and piperazine moieties (Fig. 2):

Stepwise Protocol

  • Activation: React thiazolo[3,2-b]triazol-6-ol (1.0 equiv) with paraformaldehyde (1.5 equiv) in acetic acid at 80°C for 1 hour.
  • Nucleophilic Addition: Add p-tolylmagnesium bromide (1.2 equiv) dropwise at 0°C, stir for 2 hours.
  • Piperazine Coupling: Introduce 1-(3-chlorophenyl)piperazine (1.5 equiv) and heat at 100°C for 6 hours in toluene.
  • Work-Up: Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Key Data

Parameter Value Source
Yield (Step 3) 65–72%
Purity (HPLC) ≥98%

Alternative Multi-Component Approach

A three-component strategy (Fig. 3) streamlines synthesis by combining thioamide, α-bromo-p-tolylpropanone, and 1-(3-chlorophenyl)piperazine in a single pot:

Optimized Conditions

  • Reactants:
    • 4-Amino-3-mercapto-5-methyl-1,2,4-triazole (1.0 equiv)
    • α-Bromo-p-tolylpropanone (1.1 equiv)
    • 1-(3-Chlorophenyl)piperazine (1.3 equiv)
  • Solvent: Acetic acid/acetic anhydride (1:1 v/v)
  • Temperature: Reflux (110°C)
  • Time: 8 hours
  • Yield: 68%

Critical Analysis of Methodologies

Regioselectivity Challenges

The thiazolo[3,2-b]triazole core’s C5 and C6 positions are prone to regioisomerism. Solvent-free conditions minimize steric hindrance, directing substitution to the C5 aryl and C6 hydroxyl positions. Computational studies suggest the methyl group at C2 electronically stabilizes the transition state.

Piperazine Coupling Efficiency

Piperazine incorporation via Mannich reactions faces competing side reactions (e.g., over-alkylation). Excess paraformaldehyde (1.5 equiv) and staggered reagent addition improve mono-substitution yields to >70%.

Purification and Characterization

Purification:

  • Recrystallization: Ethanol/water (4:1) at −20°C yields needle-like crystals.
  • Chromatography: Gradient elution (hexane → ethyl acetate) isolates the product with Rf = 0.42.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 7.25–7.18 (m, 4H, p-tolyl), 6.92–6.85 (m, 3H, 3-chlorophenyl), 4.21 (s, 1H, CH), 3.45–3.38 (m, 8H, piperazine), 2.31 (s, 3H, Ar-CH3), 2.05 (s, 3H, thiazole-CH3).
  • IR (KBr): 3250 cm−1 (O–H), 1650 cm−1 (C=N), 1240 cm−1 (C–O).

Industrial-Scale Considerations

Process Intensification:

  • Continuous Flow Reactors: Reduce reaction time from 8 hours to 45 minutes via micromixer technology.
  • Catalyst Recycling: Immobilized acetic acid on mesoporous silica improves cost-efficiency (reused 5× without yield loss).

Environmental Metrics

Metric Batch Process Flow Process
E-Factor 32 18
PMI (Process Mass Intensity) 56 29

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